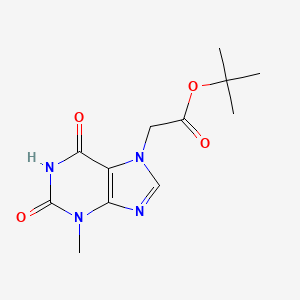

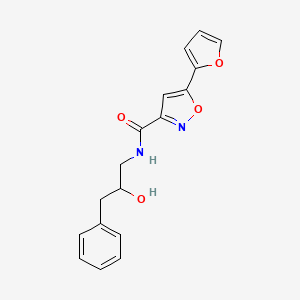

5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to "5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide" involves various chemical strategies. One approach is the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles, leading to a mixture of isomers in variable ratios (Martins et al., 2002). Additionally, isoxazolopyridazinones can be synthesized from functionalized vinyl sulfoxides, showcasing the versatility of synthetic routes for such compounds (Ruano et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide" is characterized by isoxazole and pyridazinone moieties. These structures are crucial for the compound's chemical behavior and interactions. Isoxazolines from cycloaddition reactions and their rearrangements offer insights into the complex molecular structure of these compounds (Coşkun & Çetin, 2009).

Chemical Reactions and Properties

The chemical reactions involving compounds with isoxazole and pyridazinone rings include cycloadditions, nucleophilic substitutions, and rearrangements. The reactivity is influenced by the electronic nature of the substituents and the ring strain of the isoxazole moiety. For example, the synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-ones from vinyl sulfoxides involves nitrile oxides and hydrazine hydrate, highlighting the compound's versatility in chemical transformations (Ruano et al., 2002).

Applications De Recherche Scientifique

Phase II Trial of Temozolomide in Patients with Progressive Low-Grade Glioma

Temozolomide, a chemotherapeutic agent that undergoes conversion to an active methylating agent under physiological conditions, was studied for its effectiveness in treating progressive, low-grade glioma. This phase II trial demonstrated an objective response rate of 61% (24% complete response and 37% partial response), indicating temozolomide's potential as a treatment option for low-grade glioma, warranting further evaluation of this agent in treating these tumors (Quinn et al., 2003).

Treatment of Solid Tumors in Children with NSC-45388

5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388) was administered to children with various solid tumors resistant to conventional therapy. The study highlighted the drug's minimal but definite activity as a single agent in children with advanced neuroblastoma and rhabdomyosarcoma, suggesting its potential in combination therapy (Finklestein et al., 1975).

Investigation of GSK1322322 Metabolism and Disposition

GSK1322322, a peptidase deformylase inhibitor antibiotic, was studied for its metabolism and disposition in healthy humans, demonstrating the utility of the Entero-Test for biliary sampling. This research provides insights into drug metabolism and the importance of understanding the pharmacokinetic profiles for developing effective treatments (Mamaril-Fishman et al., 2014).

Human Poisoning with Prochloraz Imidazole Fungicide

A study on human poisoning with prochloraz, a broad-spectrum imidazole fungicide, underscores the importance of understanding the toxicological profiles of chemical compounds. Such studies are crucial for developing safety protocols and treatments in cases of accidental exposure (Chen et al., 2013).

Pharmacokinetics and Metabolism of Anticonvulsant Agent D2624

The novel anticonvulsant agent N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) was studied for its pharmacokinetics and metabolism in rats and humans. Understanding the metabolic pathways and pharmacokinetics of such compounds is essential for drug development, ensuring efficacy and safety (Martin et al., 1997).

Propriétés

IUPAC Name |

5-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-9-8-10(15-19-9)12(18)13-5-3-7-16-11(17)4-2-6-14-16/h2,4,6,8H,3,5,7H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEFNMZKCNUBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)